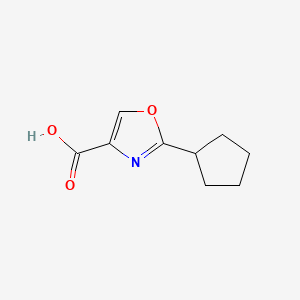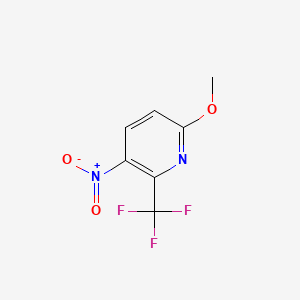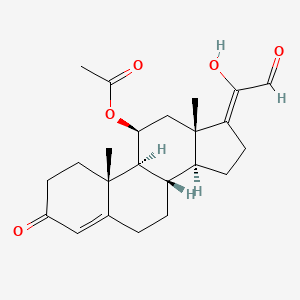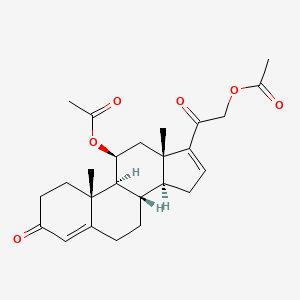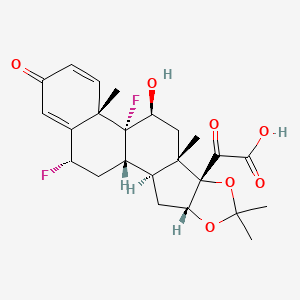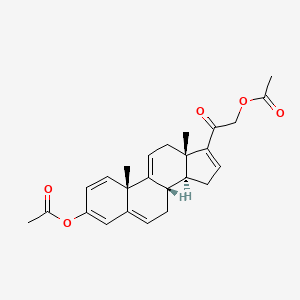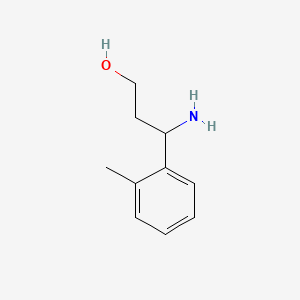
1,1,1-Tris(mercaptomethyl)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tris(mercaptomethyl)undecane is a tridentate thiol compound with the molecular formula C₁₄H₃₀S₃. It is characterized by three mercaptomethyl groups attached to an undecane backbone. This compound is known for its ability to form stable self-assembled monolayers on gold surfaces, making it valuable in surface chemistry and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Tris(mercaptomethyl)undecane can be synthesized through a multi-step process involving the reaction of undecane with formaldehyde and hydrogen sulfide. The reaction typically occurs under acidic conditions, leading to the formation of the desired tridentate thiol compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Tris(mercaptomethyl)undecane undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine are commonly used under mild conditions.
Substitution: Alkyl halides or sulfonates are typical reagents used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: The major product is the corresponding disulfide.
Substitution: The major products are substituted thiol derivatives.
Scientific Research Applications
1,1,1-Tris(mercaptomethyl)undecane has a wide range of applications in scientific research:
Surface Chemistry: It is used to create self-assembled monolayers on gold surfaces, which are essential in nanofabrication and sensor development.
Proteomics Research: The compound is utilized in the study of protein interactions and surface modifications.
Nanotechnology: Its ability to form stable monolayers makes it valuable in the fabrication of nanoscale devices and materials.
Mechanism of Action
The primary mechanism of action of 1,1,1-Tris(mercaptomethyl)undecane involves the formation of strong bonds between the thiol groups and gold surfaces. This interaction leads to the creation of self-assembled monolayers, which provide a stable and functionalized surface for various applications. The molecular targets are primarily the gold atoms on the substrate, and the pathways involve the sequential formation of sulfur-gold bonds .
Comparison with Similar Compounds
- 1,1,1-Tris(mercaptomethyl)heptadecane
- 1,1,1-Tris(mercaptomethyl)hexadecane
Comparison: 1,1,1-Tris(mercaptomethyl)undecane is unique due to its specific chain length and the resulting properties of the self-assembled monolayers it forms. Compared to its analogs with longer or shorter chains, it offers a balance between stability and flexibility, making it particularly suitable for certain nanofabrication applications .
Properties
CAS No. |
850873-54-0 |
|---|---|
Molecular Formula |
C14H30S3 |
Molecular Weight |
294.574 |
IUPAC Name |
2-decyl-2-(sulfanylmethyl)propane-1,3-dithiol |
InChI |
InChI=1S/C14H30S3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 |
InChI Key |
ZRYRWJITMFWSDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CS)(CS)CS |
Synonyms |
2-Decyl-2-(mercaptomethyl)-1,3-propanedithiol; _x000B_ |
Origin of Product |
United States |
Q1: What is the significance of the amphiphilic nature of 1,1,1-tris(mercaptomethyl)undecane?
A1: The amphiphilic nature of this compound, possessing both a hydrophobic undecane chain and hydrophilic thiol groups, makes it a suitable candidate for monolayer formation on various surfaces. [] This property is particularly interesting for potential applications like surface modification and nanoparticle stabilization. The hydrophobic chain can interact with non-polar surfaces or particles, while the thiol groups provide anchoring points or allow for further functionalization.
Q2: What are the potential applications of this compound in nanotechnology?
A2: The abstract suggests that this compound, due to its amphiphilic structure and three thiol groups, is a potential candidate for monolayer protection of nanoparticles. [] This means it could be used to coat the surface of nanoparticles, controlling their growth, preventing aggregation, and potentially enhancing their stability in various media. The thiol groups could also be further functionalized to impart desired properties to the nanoparticles, expanding their potential applications in fields like biomedicine, catalysis, and sensing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


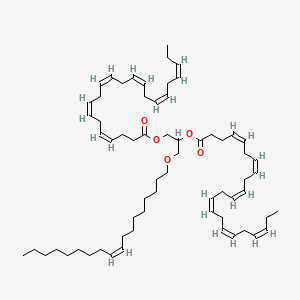
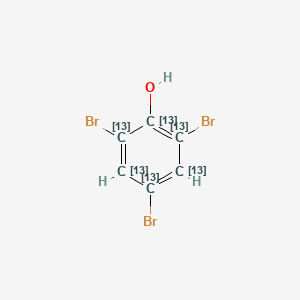
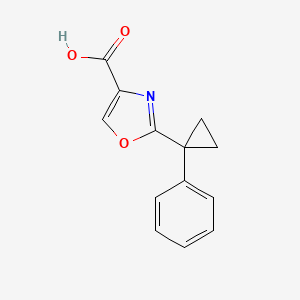
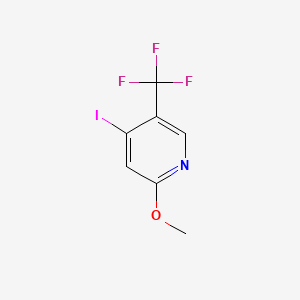
![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)
